molecular formula C5H12O2 B3257546 (2S)-pentane-1,2-diol CAS No. 29117-54-2

(2S)-pentane-1,2-diol

Cat. No.: B3257546
CAS No.: 29117-54-2
M. Wt: 104.15 g/mol
InChI Key: WCVRQHFDJLLWFE-YFKPBYRVSA-N
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Description

(2S)-pentane-1,2-diol is an organic compound with the molecular formula C5H12O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to different carbon atoms in a specific spatial arrangement

Scientific Research Applications

(2S)-pentane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its effects on enzyme activity and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological targets.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-pentane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of (2S)-pentane-1,2-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Another method involves the asymmetric dihydroxylation of pent-1-ene using osmium tetroxide (OsO4) in the presence of a chiral ligand. This reaction yields this compound with high enantioselectivity.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of pent-1-ene oxide. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-pentane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (2S)-pentane-1,2-dione using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to this compound using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: (2S)-pentane-1,2-dione

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

The mechanism of action of (2S)-pentane-1,2-diol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, influencing metabolic pathways and biochemical reactions. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, affecting its reactivity and interactions.

Comparison with Similar Compounds

(2S)-pentane-1,2-diol can be compared with other similar compounds, such as:

    (2R)-pentane-1,2-diol: The enantiomer of this compound, which has the opposite spatial arrangement of hydroxyl groups.

    Butane-1,2-diol: A shorter-chain diol with similar chemical properties but different physical characteristics.

    Hexane-1,2-diol: A longer-chain diol with similar chemical properties but different physical characteristics.

The uniqueness of this compound lies in its specific chiral configuration, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

(2S)-pentane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVRQHFDJLLWFE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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